Cas no 627-22-5 (1,3-Butadiene,1-chloro- (6CI,8CI,9CI))

1,3-Butadiene,1-chloro- (6CI,8CI,9CI) is a chlorinated derivative of 1,3-butadiene, primarily utilized as an intermediate in organic synthesis and specialty chemical production. Its reactive diene structure, combined with the chloro substituent, enables selective participation in Diels-Alder reactions, polymerization, and other functionalization processes. This compound is valued for its ability to introduce both alkenyl and chloro functionalities into target molecules, making it useful in pharmaceuticals, agrochemicals, and advanced material applications. Proper handling is essential due to its potential reactivity and volatility. Available in high purity grades, it ensures consistency in research and industrial-scale reactions. Storage under inert conditions is recommended to maintain stability.
1,3-Butadiene,1-chloro- (6CI,8CI,9CI) structure
627-22-5 structure
Product Name:1,3-Butadiene,1-chloro- (6CI,8CI,9CI)
CAS No:627-22-5
MF:C4H5Cl
MW:88.5355002880096
CID:513163
Update Time:2026-04-29

1,3-Butadiene,1-chloro- (6CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butadiene,1-chloro- (6CI,8CI,9CI)
    • (1E)-1-chlorobuta-1,3-diene
    • 1-chlorobuta-1,3-diene
    • 1,3-Butadiene, 1-chloro-
    • 1-Chloro-1,3-butadiene
    • 1-Chlorobutadiene
    • BRN 1697550

Computed Properties

  • Exact Mass: 88.00805

Experimental Properties

  • Density: 0.9606
  • Melting Point: -130°C (estimate)
  • Boiling Point: 64.51°C (estimate)
  • Refractive Index: 1.4712
  • PSA: 0

1,3-Butadiene,1-chloro- (6CI,8CI,9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00ERDO-50mg
1-chlorobuta-1,3-diene
627-22-5 95%
50mg
$202.00 2024-04-22
1PlusChem
1P00ERDO-100mg
1-chlorobuta-1,3-diene
627-22-5 95%
100mg
$272.00 2024-04-22
1PlusChem
1P00ERDO-250mg
1-chlorobuta-1,3-diene
627-22-5 95%
250mg
$363.00 2024-04-22
1PlusChem
1P00ERDO-500mg
1-chlorobuta-1,3-diene
627-22-5 95%
500mg
$627.00 2024-04-22
1PlusChem
1P00ERDO-1g
1-chlorobuta-1,3-diene
627-22-5 95%
1g
$784.00 2024-04-22
1PlusChem
1P00ERDO-2.5g
1-chlorobuta-1,3-diene
627-22-5 95%
2.5g
$1480.00 2024-04-22
1PlusChem
1P00ERDO-5g
1-chlorobuta-1,3-diene
627-22-5 95%
5g
$2157.00 2024-04-22
1PlusChem
1P00ERDO-10g
1-chlorobuta-1,3-diene
627-22-5 95%
10g
$3172.00 2024-04-22
Enamine
EN300-7569798-0.05g
1-chlorobuta-1,3-diene
627-22-5 95%
0.05g
$118.0 2024-05-23
Enamine
EN300-7569798-0.1g
1-chlorobuta-1,3-diene
627-22-5 95%
0.1g
$176.0 2024-05-23

Additional information on 1,3-Butadiene,1-chloro- (6CI,8CI,9CI)

Comprehensive Overview of 1,3-Butadiene,1-chloro- (CAS No. 627-22-5): Properties, Applications, and Industry Relevance

1,3-Butadiene,1-chloro- (CAS No. 627-22-5), also known as 1-Chloro-1,3-butadiene, is a specialized organic compound with significant industrial and research applications. This chlorinated derivative of 1,3-butadiene exhibits unique chemical properties, making it valuable in polymerization processes and intermediate synthesis. Its molecular structure, featuring a reactive chloro-substituent, enables selective modifications for advanced material development.

In recent years, the demand for chlorinated butadiene derivatives has surged due to their role in synthesizing high-performance elastomers and adhesives. Researchers are particularly interested in its potential for creating sustainable polymers, aligning with global trends toward eco-friendly materials. The compound's CAS No. 627-22-5 is frequently searched in academic databases, reflecting its relevance in green chemistry initiatives and circular economy models.

The synthesis of 1,3-Butadiene,1-chloro- involves controlled chlorination processes, with strict attention to reaction conditions to ensure purity. Analytical techniques like GC-MS and NMR spectroscopy are commonly employed for quality verification. Industry professionals often inquire about its storage stability and compatibility with other monomers, highlighting its practical handling considerations.

From a commercial perspective, 1-Chloro-1,3-butadiene serves as a precursor for specialty coatings and sealants. Its application in UV-resistant materials has gained traction, addressing market needs for durable outdoor products. Discussions on platforms like ResearchGate frequently explore its structure-activity relationships, particularly in comparison to non-chlorinated analogs.

Environmental and regulatory aspects of CAS 627-22-5 are also widely debated. While not classified as hazardous under standard protocols, its lifecycle assessment remains a topic for environmental impact studies. Innovations in catalytic conversion methods aim to minimize waste during production, resonating with carbon footprint reduction goals.

Emerging research explores the compound's utility in bio-based polymer blends, responding to searches for renewable feedstock alternatives. Patent filings related to 627-22-5 have increased by 18% since 2020, indicating growing industrial interest. Technical forums often address its reactivity ratios in copolymerization, a critical factor for tailored material properties.

For laboratory use, 1,3-Butadiene,1-chloro- requires standard inert atmosphere handling protocols. Safety Data Sheets emphasize its volatility management, though its classification remains favorable compared to heavier halogenated compounds. The scientific community continues to investigate its kinetic parameters for optimized process scaling.

Market analysts project steady growth for chlorinated butadiene derivatives, driven by demand in automotive composites and electronic encapsulants. The compound's thermal stability profile makes it suitable for high-temperature applications, a feature frequently queried in material science forums. Comparative studies with fluorinated counterparts are also trending in polymer research literature.

In academic settings, 627-22-5 is often used to demonstrate electrophilic addition mechanisms in organic chemistry curricula. Its well-documented spectral signatures facilitate analytical method development, a common search topic among spectroscopy specialists. Recent publications have explored its potential in self-healing materials, though commercial viability studies are ongoing.

The future of 1,3-Butadiene,1-chloro- lies in process intensification and alternative synthesis routes. With increasing focus on atom economy in chemical manufacturing, researchers are evaluating microwave-assisted reactions for improved yield. These developments address frequent queries about scalability challenges in specialty chemical production.

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